molecular formula C28H41NO2 B8018665 N-arachidonoyl-tyramine

N-arachidonoyl-tyramine

Cat. No.: B8018665
M. Wt: 423.6 g/mol
InChI Key: OJXVMIIWGTVRRX-DOFZRALJSA-N
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Description

N-arachidonoyl-tyramine is a biologically significant compound belonging to the family of N-acyl amino acids. It is formed by the conjugation of arachidonic acid, a polyunsaturated omega-6 fatty acid, with tyramine, a naturally occurring monoamine derived from the amino acid tyrosine. This compound is part of the broader class of endocannabinoid-related lipids, which play crucial roles in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-arachidonoyl-tyramine typically involves the formation of an amide bond between arachidonic acid and tyramine. This can be achieved through a condensation reaction using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-arachidonoyl-tyramine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Arachidonic acid and tyramine.

Scientific Research Applications

N-arachidonoyl-tyramine has been studied for its potential roles in various scientific fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-arachidonoyl-tyramine is unique due to its specific interaction with both cannabinoid receptors and TRPV1 channels, which distinguishes it from other N-acyl amino acids. Its dual activity makes it a promising candidate for therapeutic applications targeting multiple physiological pathways .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[2-(4-hydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)29-25-24-26-20-22-27(30)23-21-26/h6-7,9-10,12-13,15-16,20-23,30H,2-5,8,11,14,17-19,24-25H2,1H3,(H,29,31)/b7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXVMIIWGTVRRX-DOFZRALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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